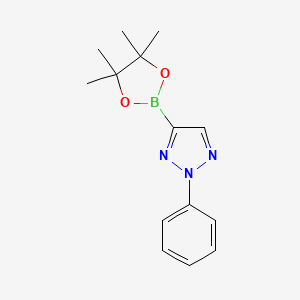
1-(2-Chloro-3-fluorophenyl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-3-fluorophenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C9H9ClFN It is a cyclopropane derivative, characterized by the presence of a chloro and fluoro substituent on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-3-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-chloro-3-fluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(2-Chloro-3-fluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.
Reduction: Reduction reactions can convert the compound into cyclopropylamines with different substituents.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce various cyclopropylamines.
科学的研究の応用
1-(2-Chloro-3-fluorophenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 1-(2-Chloro-3-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes, affecting metabolic pathways.
類似化合物との比較
Similar Compounds
- 1-(3-Chloro-2-fluorophenyl)cyclopropan-1-amine
- 1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine
- 1-(2-Fluorophenyl)cyclopropan-1-amine
Uniqueness
1-(2-Chloro-3-fluorophenyl)cyclopropan-1-amine is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C9H9ClFN |
|---|---|
分子量 |
185.62 g/mol |
IUPAC名 |
1-(2-chloro-3-fluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-8-6(9(12)4-5-9)2-1-3-7(8)11/h1-3H,4-5,12H2 |
InChIキー |
QHCSKWYFGAQHBB-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=C(C(=CC=C2)F)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13583924.png)
![3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B13583926.png)



![3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoicacid](/img/structure/B13583940.png)




![3-Butylspiro[3.3]heptan-1-one](/img/structure/B13583975.png)
